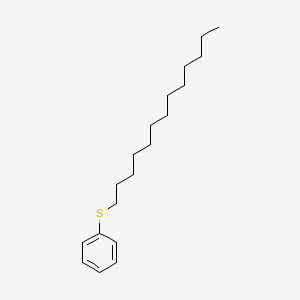

(Tridecylsulfanyl)benzene

Description

Classification and Structural Context within Alkyl Aryl Sulfides

(Tridecylsulfanyl)benzene belongs to the class of organic compounds known as alkyl aryl sulfides, also referred to as aryl thioethers. These molecules feature a sulfur atom bonded to an aryl group (a benzene (B151609) ring in this case) and an alkyl group (a tridecyl chain). The core structure consists of a benzene ring substituted with a tridecylsulfanyl group. vulcanchem.com The long tridecyl chain imparts significant hydrophobicity to the molecule. vulcanchem.com

Historical and Contemporary Significance of Aryl Thioethers in Chemical Research

Aryl thioethers are crucial structural motifs in pharmaceuticals, natural products, and advanced functional materials. acs.orgnih.gov Their synthesis has been a subject of extensive study, leading to the development of numerous efficient methodologies. acs.org Historically, the synthesis of aryl thioethers often involved harsh reaction conditions. researchgate.net However, modern methods, particularly transition-metal-catalyzed cross-coupling reactions, have provided more general and milder routes to these compounds. thieme-connect.comthieme-connect.de Aryl thioethers are valued for their role as precursors to other important sulfur-containing compounds and as functional groups that can direct further chemical transformations on the aromatic ring. ethz.ch

Research Rationale and Interdisciplinary Relevance of Long-Chain Aryl Sulfides

The presence of long alkyl chains in aryl sulfides, as seen in this compound, can significantly influence their physicochemical properties. nih.gov This structural feature can enhance solubility in nonpolar solvents and compatibility with polymeric matrices. vulcanchem.com Research into long-chain aryl sulfides is driven by their potential applications in materials science, such as in the development of liquid crystals and organic photovoltaics. vulcanchem.com Symmetrically substituted long-chain aryl sulfides have shown potential for exhibiting discotic liquid crystalline behavior. vulcanchem.com In medicinal chemistry, the introduction of long alkyl chains can impact a molecule's biological activity and pharmacokinetic properties. nih.govmdpi.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

836643-89-1 |

|---|---|

Molecular Formula |

C19H32S |

Molecular Weight |

292.5 g/mol |

IUPAC Name |

tridecylsulfanylbenzene |

InChI |

InChI=1S/C19H32S/c1-2-3-4-5-6-7-8-9-10-11-15-18-20-19-16-13-12-14-17-19/h12-14,16-17H,2-11,15,18H2,1H3 |

InChI Key |

WOSOYJOSJNUSKV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCSC1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for Tridecylsulfanyl Benzene

Approaches to Carbon-Sulfur Bond Formation

The creation of the C-S bond in (Tridecylsulfanyl)benzene is a pivotal step in its synthesis, and several effective methodologies have been developed to achieve this transformation.

Transition Metal-Catalyzed Cross-Coupling Reactions for Aryl Sulfidesmdpi.comresearchgate.net

Transition metal catalysis has emerged as a powerful tool for the synthesis of aryl sulfides due to its efficiency and tolerance of various functional groups. mdpi.com These methods typically involve the coupling of an aryl halide or a related electrophile with a sulfur-containing nucleophile. mdpi.comresearchgate.net

Palladium-catalyzed reactions are a cornerstone for the formation of C-S bonds in aryl sulfides. rsc.orgnih.gov These reactions often employ a palladium catalyst in conjunction with a phosphine (B1218219) ligand to facilitate the coupling of an aryl halide with a thiol. nih.govorganic-chemistry.org The general mechanism for palladium-catalyzed aryl thioether synthesis involves oxidative addition, transmetalation (or reaction with a thiolate), and reductive elimination. nih.gov

A notable advancement in this area was the development of a practical method for the synthesis of aryl sulfides from aryl chlorides using a bidentate phosphine ligand, which proved to be highly efficient and functional group tolerant. nih.gov The choice of ligand is crucial; for instance, bidentate ligands like 1,1′-bis(diphenylphosphino)ferrocene (DPPF) have been shown to be effective. organic-chemistry.org In some cases, monodentate phosphine ligands can also be used, particularly when catalyst deactivation by the thiolate is mitigated, for example, by using zinc thiolates. researchgate.netnih.gov

Detailed research has optimized reaction conditions for these couplings. For example, a convenient method for the C-S cross-coupling of aryl bromides with various thiols utilizes a DPPF-ligated palladium complex with N,N-diisopropylethylamine (DIPEA) as the base in toluene. organic-chemistry.org This system tolerates a wide array of functional groups. organic-chemistry.org

Table 1: Examples of Palladium-Catalyzed Aryl Sulfide (B99878) Synthesis

| Aryl Halide | Thiol | Catalyst System | Base | Solvent | Yield (%) |

| Aryl Bromide | Aromatic/Alkyl Thiol | Pd complex with DPPF | DIPEA | Toluene | High |

| Aryl Chloride | Thiol | Pd complex with DiPPF | NaOt-Bu | Toluene | High |

| Aryl Iodide | Thiol | Pd[PPh₃]₄ | - | - | Good |

Copper-catalyzed methods provide an economical and less toxic alternative to palladium for the synthesis of aryl sulfides. nih.gov These reactions, often referred to as Ullmann-type couplings, typically involve the reaction of an aryl halide with a thiol in the presence of a copper catalyst and a base. nih.govberkeley.edu The development of these methods has been significant, given the importance of aryl sulfides in various fields. nih.gov

The mechanism of copper-catalyzed thioetherification is still a subject of study, but the intermediacy of copper(I) thiolate complexes has been demonstrated. nih.govberkeley.edu These complexes, when isolated, react with aryl iodides to form the corresponding aryl sulfides. nih.govberkeley.edu A variety of ligands, such as 1,10-phenanthroline, can be used to facilitate these reactions. nih.govberkeley.edu Odorless and stable sulfur sources like sodium thiosulfate (B1220275) (Na₂S₂O₃·5H₂O) can be used in place of thiols in some copper-catalyzed systems. organic-chemistry.org

Table 2: Copper-Catalyzed Synthesis of Aryl Sulfides

| Aryl Halide | Sulfur Source | Catalyst System | Base/Additive | Solvent | Yield (%) |

| Aryl Iodide | Thiophenol | CuI / 1,10-phenanthroline | - | DMSO | - |

| Nitroarene | Alkyl Halide / S₈ | Copper Salt | NaOH | - | 75-96 organic-chemistry.org |

| Aryl Halide | Na₂S₂O₃·5H₂O | Copper Salt | - | Alcohol/Water | - |

Nickel-catalyzed cross-coupling reactions have become a valuable method for the synthesis of aryl thioethers. ethz.chd-nb.infonih.gov These reactions offer a more sustainable alternative to palladium-based systems. d-nb.info A key development in this area is the use of ligands like 1,2-bis(dicyclohexylphosphino)ethane (B1585223) (dcype) which, in combination with a nickel catalyst, can effectively promote the formation of C-S bonds. ethz.chd-nb.info

These nickel-catalyzed methods have demonstrated a high tolerance for various functional groups and can be applied to a broad range of substrates, including the late-stage functionalization of complex molecules. ethz.ch For instance, a nickel-catalyzed thiolation of aryl nitriles has been developed, showcasing the versatility of this approach. ethz.ch Furthermore, nickel catalysis has enabled the development of aryl thioether metathesis reactions, a process involving both the formation and cleavage of C-S bonds. d-nb.info

Table 3: Nickel-Catalyzed Synthesis of Aryl Thioethers

| Aryl Electrophile | Thiol | Catalyst System | Base | Solvent | Yield (%) |

| Aryl Nitrile | Thiol | Ni catalyst with dcype | KOtBu | - | Good |

| Aryl Thioether (for metathesis) | Thiol | Ni catalyst with dcype | - | - | Good to Excellent d-nb.info |

| Aryl Halide | Ketene Dithioacetal | Nickel catalyst | Base-free | - | Broad Scope nih.gov |

Nucleophilic Substitution Reactions with Sulfhydryl Precursors

Nucleophilic substitution reactions offer a classical and direct route to this compound. These reactions involve the displacement of a leaving group on either the benzene (B151609) ring or the tridecyl chain by a sulfur-based nucleophile.

A common and straightforward method for the synthesis of this compound is the alkylation of a thiophenolate anion with a tridecyl halide. This reaction is a classic example of a nucleophilic substitution, typically proceeding via an Sₙ2 mechanism. numberanalytics.com

In this process, thiophenol is first deprotonated by a suitable base, such as an alkali metal hydroxide (B78521) or alkoxide, to generate the more nucleophilic thiophenolate anion. This anion then attacks the electrophilic carbon of a tridecyl halide (e.g., 1-bromotridecane (B143060) or 1-iodotridecane), displacing the halide leaving group to form the desired this compound. The choice of solvent can influence the reaction rate, with polar aprotic solvents generally favoring Sₙ2 reactions.

Table 4: Synthesis of this compound via Alkylation of Thiophenolate

| Thiol | Alkylating Agent | Base | Solvent |

| Thiophenol | 1-Bromotridecane | Sodium Hydroxide | Ethanol/Water |

| Thiophenol | 1-Iodotridecane | Potassium Carbonate | Acetone |

An in-depth examination of the synthetic pathways leading to this compound reveals a variety of sophisticated chemical strategies. These methodologies, ranging from classical nucleophilic substitutions to modern metal-catalyzed couplings, provide a versatile toolkit for the construction of the crucial carbon-sulfur bond in this molecule.

Synthesis and Manufacturing of Tridecylsulfanyl Benzene

General Synthetic Strategies for Alkyl Aryl Sulfides

The formation of the carbon-sulfur bond in alkyl aryl sulfides is a key transformation in organic synthesis. acsgcipr.org Two primary retrosynthetic disconnections are considered: cleavage of the C(sp²)-S bond (aryl-sulfur) or the C(sp³)-S bond (alkyl-sulfur). thieme-connect.comthieme-connect.de

Radical Intermediates and Single Electron Transfer Processes

Specific Synthetic Routes

A common method for synthesizing alkylsulfanylbenzenes involves the reaction of a halogenated benzene (B151609) derivative with an alkanethiol. vulcanchem.com For instance, bromobenzene (B47551) can react with tridecanethiol in the presence of a base. vulcanchem.com This approach is a variant of the Williamson ether synthesis, adapted for thioethers. masterorganicchemistry.comgoogle.com The reaction typically proceeds via an SN2 mechanism where a thiolate anion acts as the nucleophile. acsgcipr.orgbrainkart.com

Transition-metal-catalyzed cross-coupling reactions are a highly effective and general strategy for forming C-S bonds. thieme-connect.comthieme-connect.de These methods are particularly useful alternatives to nucleophilic aromatic substitution, especially for less reactive aryl halides. thieme-connect.com

Palladium-Catalyzed Couplings: Pioneering work by Migita and coworkers laid the foundation for palladium-catalyzed C-S cross-coupling of aryl halides with thiols. thieme-connect.comthieme-connect.de Modern advancements, such as those by Hartwig and others, have led to highly efficient palladium catalyst systems that exhibit high turnover numbers and broad functional group tolerance. thieme-connect.deorganic-chemistry.org

Copper-Catalyzed Couplings: Copper-catalyzed reactions, often referred to as Ullmann-type couplings, provide another avenue for the synthesis of aryl thioethers. thieme-connect.com While early methods required high temperatures, the development of catalytic systems with specific ligands has allowed for milder reaction conditions. thieme-connect.comacsgcipr.org

Nickel-Catalyzed Couplings: Nickel, being a more abundant and less expensive metal than palladium, has gained traction as a catalyst for C-S cross-coupling reactions. thieme-connect.com Nickel catalysts have been successfully employed in the coupling of various aryl electrophiles with thiols. thieme-connect.comethz.ch

Spectroscopic and Structural Elucidation of Tridecylsulfanyl Benzene

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy offers profound insights into the molecular structure of (tridecylsulfanyl)benzene by probing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C. savemyexams.com

Proton (¹H) NMR Spectroscopic Characterization

The ¹H NMR spectrum of this compound provides detailed information about the chemical environment of the hydrogen atoms. Protons attached to the aromatic ring, known as aryl protons, are expected to resonate in the downfield region of approximately 6.5-8.0 ppm. libretexts.orgacs.org The specific chemical shifts and splitting patterns of these protons are influenced by the electron-donating nature of the sulfur atom. The protons on the tridecyl chain appear in the upfield region. The methylene (B1212753) group (CH₂) directly attached to the sulfur atom is deshielded and typically appears as a triplet around 2.0-3.0 ppm. libretexts.org The other methylene groups of the long alkyl chain will produce a large, complex multiplet in the range of 1.2-1.6 ppm, while the terminal methyl (CH₃) group is expected to appear as a triplet at approximately 0.9 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic Protons (C₆H₅) | 7.10 - 7.40 | Multiplet |

| Methylene (α to S) | 2.88 | Triplet |

| Methylene (β to S) | 1.55 - 1.65 | Multiplet |

| Methylene Chain (CH₂)₁₀ | 1.20 - 1.40 | Multiplet |

| Terminal Methyl (CH₃) | 0.88 | Triplet |

Note: Predicted values are based on typical shifts for alkyl aryl sulfides.

Carbon-13 (¹³C) NMR Spectroscopic Analysis

In the ¹³C NMR spectrum, every non-equivalent carbon atom produces a distinct signal, offering a direct look at the carbon skeleton. bhu.ac.in For this compound, the carbon atoms of the benzene (B151609) ring typically resonate between 120 and 150 ppm. libretexts.orglibretexts.org The carbon atom to which the sulfur is directly attached (ipso-carbon) shows a distinct chemical shift compared to the ortho, meta, and para carbons. The aliphatic carbons of the tridecyl chain are found in the upfield region (10-40 ppm). bhu.ac.in The carbon of the methylene group bonded to the sulfur atom is the most downfield of the alkyl signals due to the electronegativity of the sulfur.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic C (ipso) | 137 - 139 |

| Aromatic C (ortho, meta, para) | 125 - 131 |

| Methylene (α to S) | 33 - 35 |

| Methylene Chain | 22 - 32 |

| Terminal Methyl | ~14 |

Note: Predicted values are based on typical shifts for alkyl aryl sulfides. nih.gov

Two-Dimensional NMR Techniques for Structural Assignment

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), are instrumental in confirming the assignments made in 1D NMR spectra. A ¹H-¹H COSY experiment on this compound would reveal correlations between protons that are coupled to each other. For the tridecyl chain, this would manifest as cross-peaks connecting the signals of adjacent methylene groups, allowing for a sequential walk-through of the alkyl chain's proton signals, confirming their connectivity. Similarly, Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments can be used to correlate protons with their directly attached carbons (HSQC) or with carbons two to three bonds away (HMBC), providing unambiguous assignment of both the ¹H and ¹³C spectra and confirming the link between the phenyl group and the tridecyl chain via the sulfur atom.

Vibrational Spectroscopy

Vibrational spectroscopy, including FTIR and Raman techniques, provides information about the functional groups and molecular vibrations within this compound. d-nb.info

Fourier Transform Infrared (FTIR) Spectroscopic Analysis

The FTIR spectrum of this compound is characterized by several key absorption bands that confirm its structure. Aromatic C-H stretching vibrations are typically observed in the 3030-3100 cm⁻¹ region. libretexts.orgresearchgate.net The aliphatic C-H stretching vibrations from the long tridecyl chain appear as strong bands in the 2850-2960 cm⁻¹ range. libretexts.org The presence of the benzene ring is further confirmed by C=C in-plane stretching vibrations, which give rise to characteristic sharp peaks around 1600 cm⁻¹ and 1500 cm⁻¹. libretexts.orgspectroscopyonline.com Out-of-plane C-H bending vibrations (wags) for a monosubstituted benzene ring are expected between 770 and 710 cm⁻¹ and near 690 cm⁻¹. spectroscopyonline.com The C-S stretching vibration, which is characteristically weak, is expected in the fingerprint region, typically around 600-800 cm⁻¹.

Table 3: Characteristic FTIR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3030 - 3100 | Medium to Weak |

| Aliphatic C-H Stretch | 2850 - 2960 | Strong |

| Aromatic C=C Stretch | 1585 - 1600, 1450 - 1500 | Medium to Strong |

| Aliphatic C-H Bend | 1465, 1375 | Medium |

| Aromatic C-H Out-of-Plane Bend | 710 - 770, ~690 | Strong |

| C-S Stretch | 600 - 800 | Weak to Medium |

Note: Wavenumber ranges are based on characteristic frequencies for substituted benzenes and alkyl sulfides. libretexts.orgspectroscopyonline.com

Raman Spectroscopic Studies

Raman spectroscopy provides complementary information to FTIR analysis. wikipedia.org A key feature in the Raman spectrum of a benzene derivative is the strong, sharp peak corresponding to the symmetric "ring breathing" vibration, which for monosubstituted benzenes occurs near 1000 cm⁻¹. The aromatic C-H stretching mode also gives a strong signal around 3060 cm⁻¹. uchile.cl While many vibrations are active in both IR and Raman spectra, their relative intensities can differ significantly, aiding in a more complete structural analysis. For instance, the symmetric C-S-C stretch, which might be weak in the IR spectrum, can sometimes be more prominent in the Raman spectrum.

Table 4: Characteristic Raman Shifts for this compound

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | ~3060 | Strong |

| Aliphatic C-H Stretch | 2850 - 2960 | Strong |

| Aromatic Ring Stretch | ~1600, ~1585 | Medium |

| Aromatic Ring Breathing | ~1000 | Strong |

| C-S Stretch | 600 - 800 | Medium |

Note: Raman shifts are based on characteristic values for substituted benzenes and related sulfur compounds. uchile.clresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial technique for probing the electronic transitions within a molecule. For this compound, the chromophore is the phenyl sulfide (B99878) moiety. The benzene ring itself exhibits characteristic absorption bands arising from π → π* transitions. Typically, benzene shows a strong primary band near 204 nm and a much weaker, fine-structured secondary band around 255 nm. researchgate.net

Substitution on the benzene ring by an auxochrome, such as the tridecylsulfanyl group (-S-C₁₃H₂₇), modifies these absorption characteristics. The sulfur atom, with its non-bonding lone pair of electrons, can engage in resonance with the π-system of the benzene ring. This interaction extends the conjugated system, leading to a bathochromic shift (a shift to longer wavelengths) and often a hyperchromic effect (an increase in molar absorptivity) of the primary and secondary absorption bands. The long alkyl tridecyl chain itself has a negligible effect on the electronic transitions, but the sulfide linkage is paramount.

For alkyl phenyl sulfides, the interaction between the sulfur lone pairs and the aromatic ring results in a notable red shift of the benzene absorption bands. acs.org The primary absorption band is expected to shift to approximately 210-220 nm, while the secondary band, often losing its fine structure, shifts to around 250-270 nm. An additional, more intense charge-transfer band, characteristic of the phenyl sulfide system, is anticipated to appear at a longer wavelength, typically in the range of 270-290 nm. utoronto.ca

Table 1: Predicted UV-Vis Absorption Data for this compound

| Transition Type | Expected λₘₐₓ (nm) | Associated Chromophore/System |

| π → π | ~210 - 220 | Phenyl Ring (Primary Band) |

| π → π | ~250 - 270 | Phenyl Ring (Secondary Band) |

| n → π* / Charge Transfer | ~270 - 290 | Phenyl Sulfide System |

Note: The exact λₘₐₓ and molar absorptivity (ε) values are dependent on the solvent used for the analysis.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) provides indispensable information regarding a molecule's mass and its fragmentation patterns upon ionization, which aids in structural confirmation. The molecular formula for this compound is C₁₉H₃₂S, giving it a monoisotopic mass of approximately 292.52 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at an m/z (mass-to-charge ratio) of 292.

The fragmentation of long-chain alkyl phenyl sulfides is predictable and yields characteristic ions. nih.gov The primary fragmentation pathways involve cleavage of the bonds adjacent to the sulfur atom (α-cleavage). scribd.com

Cleavage of the Phenyl-Sulfur Bond: This is generally less favored but can lead to a fragment corresponding to the tridecylthiol cation.

Cleavage of the Alkyl-Sulfur Bond: This is a major fragmentation pathway, resulting in the loss of the tridecyl radical (•C₁₃H₂₇) and the formation of the stable thiophenoxy cation ([C₆H₅S]⁺) at m/z 109.

Benzylic Cleavage: Cleavage at the β-position of the alkyl chain relative to the sulfur atom results in the loss of a C₁₂H₂₅ radical, leading to a prominent ion at m/z 123 ([C₆H₅SCH₂]⁺).

McLafferty-type Rearrangement: The long alkyl chain allows for hydrogen rearrangement, typically leading to the elimination of a neutral alkene molecule (e.g., tridecene, C₁₃H₂₆) and the formation of a radical cation of thiophenol ([C₆H₅SH]⁺˙) at m/z 110. nih.gov

Alkyl Chain Fragmentation: The long tridecyl chain will also undergo characteristic fragmentation, producing a series of carbocation fragments separated by 14 amu (corresponding to CH₂ groups), such as C₄H₉⁺ (m/z 57), C₅H₁₁⁺ (m/z 71), and so on.

Table 2: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z Value | Proposed Ion Structure | Fragmentation Pathway |

| 292 | [C₆H₅SC₁₃H₂₇]⁺˙ | Molecular Ion (M⁺˙) |

| 123 | [C₆H₅SCH₂]⁺ | β-cleavage of the alkyl chain |

| 110 | [C₆H₅SH]⁺˙ | McLafferty-type rearrangement |

| 109 | [C₆H₅S]⁺ | α-cleavage (loss of •C₁₃H₂₇) |

| 91 | [C₇H₇]⁺ | Rearrangement (Tropylium ion) |

| 77 | [C₆H₅]⁺ | Loss of sulfur and alkyl chain |

| 57, 71, 85... | [CₙH₂ₙ₊₁]⁺ | Fragmentation of the alkyl chain |

X-ray Diffraction Studies for Solid-State Molecular Structure Determination

While spectroscopic methods provide data on electronic properties and connectivity, single-crystal X-ray diffraction (XRD) offers definitive, three-dimensional information about the molecular structure in the solid state. Although a specific crystal structure for this compound has not been reported, predictions can be made based on analogous long-chain alkylated aromatic compounds. nih.govmdpi.com

Furthermore, XRD reveals how molecules pack together in the crystal lattice. For long-chain alkylated compounds, packing is often dominated by van der Waals interactions between the aliphatic chains. mdpi.com These chains tend to align in parallel, leading to layered structures. The aromatic phenyl groups may engage in π-π stacking interactions, further stabilizing the crystal lattice. The specific crystal system, space group, and unit cell dimensions would be determined, providing a complete picture of the solid-state architecture.

Table 3: Anticipated Crystallographic Data Parameters for this compound

| Parameter | Description |

| Crystal System | The symmetry class of the crystal (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry group of the crystal structure. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the repeating unit of the crystal lattice. |

| Z Value | The number of molecules per unit cell. |

| Bond Lengths & Angles | Precise measurements of all interatomic distances and angles. |

| Torsion Angles | Angles describing the conformation of the molecule, especially along the alkyl chain. |

| Intermolecular Interactions | Distances and geometries of non-covalent interactions like van der Waals forces and π-π stacking. |

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, stemming from the arrangement of its electrons and nuclei. ornl.gov These first-principles methods solve approximations of the Schrödinger equation to determine molecular orbitals, electron density distributions, and the nature of chemical bonds. ornl.gov For a molecule like this compound, these calculations can elucidate the electronic influence of the tridecylsulfanyl substituent on the benzene ring.

The sulfur atom, with its lone pairs, is expected to donate electron density to the aromatic π-system through resonance, while the long alkyl chain primarily exerts steric and weak inductive effects. The core of the molecule's electronic behavior lies in the interaction between the sulfur 3p orbitals and the carbon 2p orbitals of the benzene ring.

Key electronic properties that can be determined include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter, indicating the molecule's kinetic stability and the energy required for electronic excitation. In this compound, the HOMO is anticipated to have significant contributions from the sulfur lone pairs and the phenyl π-orbitals, making it a site for electrophilic attack. The LUMO is likely to be a π* orbital of the benzene ring.

Advanced methods like Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze the electron density topology, precisely characterizing the nature of the C-S and C-C bonds (e.g., their covalent vs. ionic character) and identifying bond critical points.

Table 1: Illustrative Electronic Properties of this compound from Hypothetical Quantum Chemical Calculations

| Property | Hypothetical Value | Significance |

| HOMO Energy | -5.8 eV | Indicates the energy of the most available electrons; related to ionization potential. |

| LUMO Energy | -0.9 eV | Indicates the energy of the lowest-energy empty orbital; related to electron affinity. |

| HOMO-LUMO Gap | 4.9 eV | Reflects electronic excitability and chemical stability. A smaller gap suggests higher reactivity. |

| Dipole Moment | 1.5 D | Quantifies the overall polarity of the molecule, arising from the C-S bond and sulfur lone pairs. |

| Mulliken Charge on Sulfur | -0.15 e | Suggests a slight negative charge on the sulfur atom, indicating its role as an electron donor to the ring. |

Note: The values in this table are illustrative and represent typical outcomes from such calculations, not experimentally verified data.

Density Functional Theory (DFT) Studies on Reaction Energetics and Transition States

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and efficiency, making it ideal for studying chemical reactions involving medium to large molecules like this compound. frontiersin.orgmdpi.com DFT can be used to map out the potential energy surface for a given reaction, identifying the structures and energies of reactants, products, intermediates, and, crucially, transition states. osti.gov

For this compound, DFT studies could investigate various reactions, such as electrophilic aromatic substitution. The tridecylsulfanyl group is an ortho-, para-director due to the electron-donating nature of the sulfur atom. DFT calculations can quantify this directing effect by comparing the activation energies for electrophilic attack at the ortho, meta, and para positions. For example, in a reaction like bromination, the transition state for the formation of the ortho- or para-substituted product would be calculated to have a lower energy than the transition state for the meta product. scispace.com

These studies provide detailed mechanistic insights, revealing whether a reaction proceeds through a concerted or stepwise mechanism. rsc.org The calculated reaction and activation energies (ΔE and ΔE‡) are vital for predicting reaction rates and equilibrium positions.

Table 2: Hypothetical DFT-Calculated Activation Energies for Electrophilic Bromination of this compound

| Position of Attack | Transition State Structure | Relative Activation Energy (kcal/mol) | Predicted Outcome |

| Ortho | Formation of a σ-complex with Br at the C2 position. | 0 | Major Product |

| Meta | Formation of a σ-complex with Br at the C3 position. | +5.2 | Minor Product |

| Para | Formation of a σ-complex with Br at the C4 position. | +0.5 | Major Product |

Note: These values are hypothetical, illustrating the expected regioselectivity based on the electronic properties of the sulfanyl (B85325) group. They are not based on published calculations for this specific molecule.

Conformational Analysis and Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations offer a way to explore the conformational landscape by simulating the atomic motions of the molecule over time. nih.gov By solving Newton's equations of motion for the system, MD provides a dynamic picture of how the molecule behaves, including the folding and flexing of the alkyl chain and the rotation around the C-S bond. lambris.com

For this compound, MD simulations could reveal:

The preferred orientation of the tridecyl chain relative to the benzene ring.

The population distribution of different conformers at a given temperature. mdpi.com

The timescale of conformational changes, such as the transition from an extended chain to a folded one. mdpi.com

These simulations can be performed for a single molecule in a vacuum, or more realistically, in a solvent to understand how intermolecular interactions affect its conformational preferences.

Table 3: Key Conformational Dihedral Angles in this compound for Analysis

| Dihedral Angle | Description | Expected Behavior |

| C1-C2-S-C1' | Rotation around the Phenyl-Sulfur bond | Defines the orientation of the alkyl chain relative to the ring plane. |

| C2-S-C1'-C2' | Rotation around the Sulfur-Alkyl bond | Influences the initial direction of the alkyl chain away from the ring. |

| C(n)'-C(n+1)'-C(n+2)'-C(n+3)' | Rotations within the tridecyl chain | Characterized by gauche and anti conformations that determine chain folding. |

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods, particularly DFT, can accurately predict various spectroscopic parameters. These theoretical spectra are invaluable for interpreting experimental data and confirming molecular structures.

NMR Spectroscopy: Chemical shifts (¹H and ¹³C) and coupling constants can be calculated. For this compound, calculations would predict distinct signals for the aromatic protons, with the ortho and para protons shifted upfield compared to benzene due to the electron-donating effect of the sulfur. The signals for the numerous CH₂ groups in the tridecyl chain would appear in the aliphatic region of the spectrum. While specific data for the title compound is scarce, related structures like (tridecylsulfanyl-phenyl)hydrazine show characteristic signals for the long alkyl chain. semanticscholar.org

Vibrational Spectroscopy (IR and Raman): The vibrational frequencies and intensities can be computed. This would allow for the assignment of specific peaks in an experimental IR or Raman spectrum to particular bond stretches (e.g., C-H, C=C aromatic, C-S) and bending modes.

Validation of these computational predictions requires comparison with experimental spectra. A strong correlation between the calculated and observed spectra provides confidence in both the computational model and the experimental structure determination.

Table 4: Illustrative Predicted vs. Experimental ¹H NMR Chemical Shifts (δ) for this compound

| Proton | Predicted δ (ppm) | Hypothetical Experimental δ (ppm) | Rationale |

| Para-H | 7.15 | 7.18 | Shielded by electron-donating S-R group. |

| Ortho-H | 7.25 | 7.28 | Shielded, but less so than para due to proximity to S. |

| Meta-H | 7.30 | 7.33 | Least affected by resonance, similar to benzene. |

| α-CH₂ | 2.90 | 2.92 | Deshielded due to proximity to electronegative sulfur. |

| Terminal -CH₃ | 0.88 | 0.90 | Typical terminal methyl group in a long alkyl chain. |

Note: Values are for illustrative purposes to demonstrate the correlation between predicted and experimental data. Experimental values are hypothetical.

Structure-Reactivity and Structure-Property Relationship Modeling

Quantitative Structure-Reactivity Relationships (QSRR) and Structure-Property Relationships (QSPR) aim to link a molecule's structural features to its reactivity or physical properties using mathematical models. chemrxiv.orgrsc.org For a series of related compounds, these models can predict the properties of new, unsynthesized molecules.

For this compound, such studies would involve analyzing how changes to the structure (e.g., adding substituents to the benzene ring or changing the alkyl chain length) affect a specific outcome. The tridecylsulfanyl group itself is a key structural feature. Its influence can be broken down into:

Electronic Effects: The electron-rich sulfur atom enhances the nucleophilicity of the benzene ring, making it more susceptible to electrophilic attack than unsubstituted benzene. vulcanchem.com

Steric Effects: The bulky tridecyl group can hinder reactions at the ortho positions.

Hydrophobicity: The long alkyl chain confers significant hydrophobicity, which would dominate properties like solubility and interaction with nonpolar environments. vulcanchem.com

By calculating a range of molecular descriptors (e.g., electronic parameters like HOMO/LUMO energies, steric parameters, and topological indices) for a series of related alkylsulfanyl-benzenes, one could build a model to predict, for instance, their reaction rates in a specific catalytic process or their retention time in chromatography. nih.govnih.gov These models are often built using statistical methods or machine learning algorithms. mdpi.com

Table of Chemical Compounds

Advanced Research Applications and Functional Material Development

Design and Synthesis as Building Blocks in Supramolecular Chemistry

The architecture of (Tridecylsulfanyl)benzene, with its distinct polar (aromatic ring) and non-polar (alkyl chain) regions, makes it an amphiphilic building block for supramolecular chemistry. The non-covalent interactions, such as π-π stacking of the benzene (B151609) rings and van der Waals forces between the tridecyl chains, can drive the self-assembly of these molecules into ordered structures. The balance between these interactions can be tuned by external stimuli like temperature or solvent polarity, potentially leading to the formation of various liquid crystalline phases or other organized aggregates.

While specific studies detailing the supramolecular self-assembly of pure this compound are not extensively documented, the principles governing the behavior of similar long-chain alkyl-substituted benzene derivatives are well-established. These molecules are known to form structures such as micelles, vesicles, or liquid crystal phases. The tridecyl chain, in particular, provides significant hydrophobic character, which can be a driving force for aggregation in polar environments.

Table 1: Potential Supramolecular Assemblies of this compound

| Assembly Type | Driving Interactions | Potential Application |

|---|---|---|

| Micelles | Hydrophobic effect in polar solvents | Drug delivery, nano-reactors |

| Lamellar Phases | π-π stacking, van der Waals forces | Anisotropic materials, sensors |

Integration into Polymeric Systems and Soft Materials

The long alkyl chain of this compound promotes its solubility in nonpolar organic solvents and enhances its compatibility with various polymer matrices. This characteristic allows for its integration into polymeric systems, either as a functional additive or as a monomer unit in polymerization reactions. When incorporated into a polymer, the this compound moiety can impart specific properties to the resulting material.

For instance, the introduction of the bulky and flexible tridecyl chains can act as an internal plasticizer, increasing the free volume and lowering the glass transition temperature (Tg) of the polymer. This can enhance the processability and flexibility of otherwise rigid polymer backbones. Furthermore, the presence of the benzene rings can introduce a degree of rigidity and potential for π-π interactions between polymer chains, influencing the material's mechanical and thermal properties.

Table 2: Predicted Effects of Integrating this compound into Polymers

| Polymer Property | Predicted Effect | Rationale |

|---|---|---|

| Glass Transition (Tg) | Decrease | Increased free volume from flexible alkyl chains |

| Solubility | Increased in nonpolar solvents | Hydrophobic nature of the tridecyl chain |

| Mechanical Properties | Potential for toughening | Combination of flexible chains and rigid rings |

Role as Precursors for Advanced Organic Electronic Materials

The benzene ring in this compound serves as a fundamental unit for larger, electronically active molecules. There is potential for this compound to act as a precursor in the synthesis of advanced organic electronic materials, such as oligoacenes or other conjugated systems. Acenes, which are molecules composed of linearly fused benzene rings, are of significant interest for their applications in organic field-effect transistors (OFETs) and other electronic devices.

The synthesis of longer, stable oligoacenes is a significant challenge. Precursor-based approaches, where a more stable and processable molecule is converted into the final acene under specific conditions, are a promising strategy. This compound could theoretically be modified and used in synthetic routes to build up larger aromatic systems. The sulfur atom also offers a site for further chemical modification, potentially influencing the electronic properties of the final material.

Investigation as Structural Motifs in Bio-inspired Molecular Architectures

The amphiphilic nature of this compound makes it a candidate for use in bio-inspired molecular architectures that mimic biological structures, such as cell membranes. The self-assembly of such molecules in aqueous environments could lead to the formation of bilayers or other structures that resemble the lipid bilayers of cells.

In a broader context, the introduction of hydrophobic chains onto a core structure is a common strategy in the design of molecules for applications in drug delivery and biomaterials. A patent for a method of liquid-phase nucleic acid synthesis lists "tridecylsulfanyl" as a possible hydrophobic group on a nucleoside monomer compound. This suggests the utility of the tridecylsulfanyl group in creating molecules with specific solubility and partitioning behaviors relevant to biological systems. The benzene core provides a scaffold to which other functionalities could be attached, allowing for the creation of complex, multi-functional bio-inspired systems.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Benzene |

| Tridecylamine |

| Phenylhydrazine |

Q & A

Q. What are the recommended methodologies for synthesizing (tridecylsulfanyl)benzene, and how can purity be validated?

Synthesis typically involves nucleophilic substitution reactions, where a thiol group (e.g., tridecylthiol) reacts with a benzene derivative (e.g., bromobenzene) under controlled conditions. Key steps include:

Q. How should researchers design experiments to characterize the physicochemical properties of this compound?

A systematic approach includes:

- Thermal analysis : Measure melting points (e.g., 183–188°C for analogous compounds) using differential scanning calorimetry (DSC) .

- Solubility profiling : Test solubility in polar/nonpolar solvents (e.g., hexane, DMSO) to guide solvent selection for reactions .

- Spectroscopic characterization : Employ FT-IR to confirm sulfur-related functional groups (C-S bonds at ~600–700 cm⁻¹) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Exposure mitigation : Use fume hoods and PPE (gloves, goggles) due to potential irritant properties of sulfanyl compounds .

- Waste disposal : Follow EPA guidelines for aromatic sulfides to prevent environmental contamination .

- Emergency procedures : Document first-aid measures for skin/eye contact, referencing SDS templates .

Advanced Research Questions

Q. How can contradictory data on the stability of this compound under varying environmental conditions be resolved?

- Temporal analysis : Conduct longitudinal stability studies (e.g., 1 week vs. 1 year) to assess degradation pathways, as seen in studies on analogous compounds .

- Mediator variables : Evaluate the role of humidity, light, or oxygen exposure using controlled environmental chambers .

- Replication studies : Cross-validate findings with independent labs to rule out methodological biases .

Q. What advanced strategies optimize the functionalization of this compound for applications in surfactant chemistry?

- Co-functionalization : Introduce additional groups (e.g., sulfonate or phosphonate) to enhance hydrophilicity, as demonstrated in sodium dodecylbenzene sulfonate derivatives .

- Structure-activity relationships (SAR) : Use computational modeling (DFT) to predict how alkyl chain length impacts micelle formation .

- Performance testing : Assess critical micelle concentration (CMC) and interfacial tension reduction in oil-water systems .

Q. How do researchers address discrepancies in bioactivity or toxicity profiles of this compound across studies?

- Dose-response analysis : Quantify effects at varying concentrations to identify thresholds for toxicity or efficacy .

- Biomarker identification : Use LC-MS/MS to detect metabolites or protein adducts linked to exposure .

- Cross-species validation : Compare results from in vitro (cell lines) and in vivo (rodent models) studies to account for metabolic differences .

Q. What methodologies are effective in analyzing the electronic effects of the tridecylsulfanyl group on benzene’s aromaticity?

- Computational studies : Perform Hückel molecular orbital (HMO) theory calculations to assess electron density distribution .

- Experimental validation : Use X-ray crystallography to compare bond lengths with unsubstituted benzene, where C-S bonds elongate the ring structure .

- Reactivity assays : Monitor electrophilic substitution rates (e.g., nitration) to evaluate deactivation effects of the sulfanyl group .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.